TMC353121

描述

TMC-353121 是一种有效的呼吸道合胞病毒融合蛋白抑制剂TMC-353121 表现出高活性,低细胞毒性,使其成为抗病毒治疗的有希望的候选药物 .

准备方法

合成路线和反应条件

TMC-353121 的合成涉及多个步骤,从前体分子 JNJ-2408068 开始。该过程包括引入各种官能团以增强化合物的活性与稳定性。关键步骤包括:

苯并咪唑核的形成: 通过邻苯二胺衍生物与羧酸之间的缩合反应实现。

吗啉丙基氨基的引入: 该步骤涉及在碱性条件下,苯并咪唑核与吗啉衍生物的反应。

羟丙基的连接: 这是通过使用合适的烷基化试剂的亲核取代反应完成的.

工业生产方法

TMC-353121 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程针对产量和纯度进行了优化,并严格控制反应条件和纯化步骤,以确保最终产品符合药品标准 .

化学反应分析

反应类型

TMC-353121 会经历几种类型的化学反应,包括:

氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。

还原: 还原反应可用于改变分子中某些原子的氧化态。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可导致形成羟基或羰基,而取代反应可引入各种烷基或芳基 .

科学研究应用

TMC353121 is a small molecule that has been studied for its antiviral properties, specifically against the respiratory syncytial virus (RSV) . Research indicates its potential as a therapeutic agent by reducing viral load and lung inflammation in preclinical models .

Scientific Research Applications

Antiviral Activity Against RSV: this compound is known for its fusion inhibitory properties against RSV . Studies have explored its effectiveness in reducing viral load, bronchoalveolar lavage cell accumulation, and lung histopathological changes in vivo . The compound works by binding to the inner core of the extended intermediate of the RSV fusion protein, thus preventing its collapse and the formation of a six-helical bundle .

Preclinical Studies: this compound has been assessed in preclinical models, including non-human primates, to evaluate its prophylactic and therapeutic efficacy . These studies involve continuous infusion of the compound to maintain specific plasma levels and monitor its impact on viral shedding and inflammatory responses .

Dose-Dependent Antiviral Effect: Research indicates that this compound exhibits a dose-dependent antiviral effect, ranging from full inhibition of RSV replication to a reduction in viral load . Complete inhibition of RSV shedding has been observed at relatively low plasma exposure levels .

Impact on Inflammatory Responses: Studies have shown that this compound is associated with a dose-dependent reduction in certain cytokines, such as INFγ, IL6, and MIP1α . This suggests that the compound not only inhibits viral replication but also modulates the host's inflammatory response .

Pharmacokinetics and Safety: The pharmacokinetics of this compound has been studied in animal models to understand its in vivo kinetics . Continuous infusion of this compound for extended periods has been generally well-tolerated in studies, with no new safety findings reported .

Small Compound Analysis: TMC-353121 is used in small compound analysis and structure-activity determination using CEI (Cell Electrical Impedance) . The CEI based assay can be used to quantify viral induced cell fusion .

作用机制

TMC-353121 通过与呼吸道合胞病毒融合蛋白前融合构象的中心腔内特定口袋结合来发挥作用。这种结合稳定了前融合构象,防止发生膜融合所需的结构重排。因此,病毒无法进入宿主细胞,从而抑制感染 .

相似化合物的比较

类似化合物

GS-5806: 呼吸道合胞病毒融合蛋白的另一种有效抑制剂。

BTA-9881: 一种具有类似作用机制的化合物,靶向相同的融合蛋白.

独特性

TMC-353121 具有高活性、低细胞毒性以及抑制病毒细胞融合和细胞间融合的能力,使其具有独特性。与类似化合物相比,它在组织中的消除半衰期更长,使其成为更有效的抗病毒剂 .

生物活性

TMC353121 is a novel antiviral compound primarily targeting the respiratory syncytial virus (RSV), which is known to cause severe respiratory infections, particularly in infants and immunocompromised individuals. This article presents a detailed analysis of its biological activity, including pharmacokinetics, antiviral efficacy, and anti-inflammatory properties based on diverse research findings.

Background

This compound functions as a fusion inhibitor, preventing RSV from entering host cells by stabilizing an intermediate conformation of the viral fusion protein. This mechanism disrupts the formation of the six-helix bundle (6HB) necessary for viral entry, thereby inhibiting viral replication and subsequent cellular damage.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in various animal models, including BALB/c mice and non-human primates. Key findings include:

- Administration : this compound is typically administered via intravenous injection or continuous infusion.

- Distribution : After administration, this compound demonstrated multicompartment pharmacokinetics with rapid distribution to lung tissues compared to serum levels.

- Half-life : The drug exhibits a short half-life in serum (approximately 25 hours) but remains detectable in lung tissue for several days post-administration .

Antiviral Efficacy

The antiviral activity of this compound has been evaluated through multiple studies, showcasing its effectiveness against RSV:

- Dose-Dependent Activity : In a study involving BALB/c mice, this compound was administered in doses ranging from 0.25 to 10 mg/kg. Results indicated a significant reduction in viral load (up to 1 log reduction) and complete inhibition at higher doses .

- Non-Human Primate Studies : In studies with African green monkeys, continuous infusion of this compound resulted in a dose-dependent decrease in peak viral load and complete inhibition of RSV shedding at plasma concentrations as low as 0.39 μg/mL .

Table 1: Summary of Antiviral Efficacy Studies

| Study Type | Animal Model | Dose Range (mg/kg) | Viral Load Reduction (log) | Complete Inhibition |

|---|---|---|---|---|

| BALB/c Mice | Mice | 0.25 - 10 | Up to 1 | Yes |

| Continuous Infusion | African Green Monkeys | 0.0033 - 0.33 | Significant reduction | Yes at higher doses |

Anti-Inflammatory Effects

In addition to its antiviral properties, this compound has shown potential in reducing lung inflammation associated with RSV infection:

- Cellular Infiltration : Treatment with this compound significantly reduced bronchoalveolar lavage (BAL) cell influx, primarily affecting macrophages and lymphocytes .

- Inflammatory Markers : A reduction in pro-inflammatory cytokines such as INFγ, IL6, and MIP1α was observed with increased doses of this compound .

Table 2: Impact on Lung Inflammation

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Total BAL Cell Accumulation | Increased | Similar to non-infected mice |

| INFγ Levels | Elevated | Reduced |

| IL6 Levels | Elevated | Reduced |

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of this compound:

- Prophylactic Administration : In studies where this compound was administered before RSV exposure, significant protective effects were noted against viral replication and lung inflammation.

- Therapeutic Use : When given after infection onset, this compound still demonstrated efficacy but was less effective if treatment was delayed beyond 48 hours post-infection .

属性

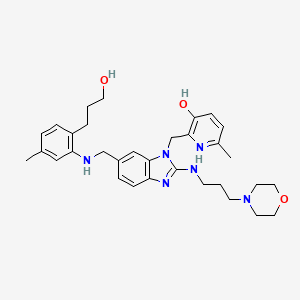

IUPAC Name |

2-[[6-[[2-(3-hydroxypropyl)-5-methylanilino]methyl]-2-(3-morpholin-4-ylpropylamino)benzimidazol-1-yl]methyl]-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N6O3/c1-23-6-9-26(5-3-16-39)28(19-23)34-21-25-8-10-27-30(20-25)38(22-29-31(40)11-7-24(2)35-29)32(36-27)33-12-4-13-37-14-17-41-18-15-37/h6-11,19-20,34,39-40H,3-5,12-18,21-22H2,1-2H3,(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKORMNNYNRPTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCCO)NCC2=CC3=C(C=C2)N=C(N3CC4=C(C=CC(=N4)C)O)NCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235008 | |

| Record name | TMC-353121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857066-90-1 | |

| Record name | TMC-353121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857066901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMC-353121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMC-353121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538EBT31Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。